3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate
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Overview
Description
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been shown to be cytotoxic to several human cell lines . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , and at this time, several drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives have a wide variety of biological activities . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities . For example, some pyrazole derivatives have been shown to activate autophagy proteins .
Result of Action
It’s known that some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Preparation Methods
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base to form the tosylated intermediate. This intermediate is then reacted with 4-methoxybenzoic acid under esterification conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate can be compared with other pyrazole derivatives such as:
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate: Similar in structure but with a different benzoate substitution, leading to variations in chemical and biological properties.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds have a bis-pyrazole structure and exhibit different reactivity and biological activities.
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents and has distinct pharmacological properties.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-9-15-22(16-10-17)33(29,30)23-18(2)26-27(20-7-5-4-6-8-20)24(23)32-25(28)19-11-13-21(31-3)14-12-19/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVDASGTCLPHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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